molecular formula C30H28N4O3S B2699946 N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1794887-49-2

N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2699946
CAS No.: 1794887-49-2
M. Wt: 524.64
InChI Key: KKBWCCMHBCAZLK-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer activity. The molecule is substituted at position 3 with a 4-ethoxyphenyl group, which contributes electron-donating effects via the ethoxy moiety, and at position 2 with a sulfanyl acetamide linker connected to a 2,5-dimethylphenyl group. The compound’s design leverages the pyrrolo-pyrimidine core’s rigidity and planar aromaticity for target engagement, while the sulfanyl group may enhance stability or participate in disulfide bond formation under physiological conditions .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O3S/c1-4-37-23-14-12-22(13-15-23)34-29(36)28-27(24(17-31-28)21-8-6-5-7-9-21)33-30(34)38-18-26(35)32-25-16-19(2)10-11-20(25)3/h5-17,31H,4,18H2,1-3H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBWCCMHBCAZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the ethoxyphenyl, phenyl, and dimethylphenyl groups through various substitution reactions. Key reagents used in these steps include ethyl bromoacetate, phenylhydrazine, and 2,5-dimethylphenylamine. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or dimethylphenyl groups, using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd, and bases like NaH. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Core Structure Variations

  • Pyrrolo[3,2-d]pyrimidine vs. Benzothieno[2,3-d]pyrimidine (Target vs. ) The benzothieno core in replaces the pyrrolo ring with a sulfur-containing thiophene fused to a benzene ring. This increases lipophilicity (logP ~3.8 vs. The hexahydro framework in introduces conformational flexibility, which may lower binding affinity compared to the planar pyrrolo system in the target compound .
  • Triazolo[4,3-c]pyrimidine () The triazole ring in replaces the pyrrolo moiety, introducing a five-membered aromatic ring with two nitrogen atoms. This enhances metabolic stability due to resistance to oxidative degradation. The 4-fluorophenylamino group (H-bond acceptor) may improve target selectivity compared to the ethoxyphenyl group (H-bond donor) in the target compound .

Substituent Effects

  • Ethoxyphenyl vs. Chlorophenyl (Target vs. ) The 4-ethoxyphenyl group in the target compound donates electrons via the ethoxy oxygen, increasing electron density at the pyrrolo-pyrimidine core. The dipentylamino group in adds steric bulk, which may hinder interactions with narrow active sites .
  • Sulfanyl Acetamide Linker The sulfanyl group in the target compound and may participate in covalent interactions (e.g., disulfide bonds) or act as a hydrogen-bond acceptor.

Pharmacokinetic Implications

  • Solubility and Lipophilicity The benzothieno derivative exhibits higher logP (~3.8) than the target compound (~2.9), suggesting greater tissue penetration but lower solubility. The ethyl carboxylate in improves aqueous solubility (clogP ~2.1) but requires enzymatic hydrolysis for activation .
  • The methylfuran group in may undergo oxidative cleavage, reducing bioavailability .

Biological Activity

N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and data tables.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • A 2,5-dimethylphenyl group.
  • An acetamide moiety.
  • A pyrrolo[3,2-d]pyrimidine derivative with a sulfanyl group.

The molecular formula of the compound is C28H29N3O3SC_{28}H_{29}N_{3}O_{3}S with a molecular weight of approximately 453.6 g/mol. The intricate design of the molecule is believed to contribute significantly to its biological properties.

Biological Activity Overview

Research on similar compounds suggests that derivatives of pyrrolo[3,2-d]pyrimidines often exhibit significant biological activities. The specific biological activity of this compound is still under investigation; however, preliminary studies indicate potential in various therapeutic areas.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For instance:

  • Compound X exhibited cytotoxic effects on multiple cancer cell lines with an IC50 value less than that of doxorubicin .
Compound NameStructure FeaturesBiological Activity
Compound XPyrrolo[3,2-d]pyrimidine coreAnticancer
Compound YThienopyrimidine structureAntitumor

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Induction of apoptosis in malignant cells through signaling pathways.

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent study screened a library of compounds for their efficacy against multicellular spheroids and identified several promising candidates with significant growth-inhibitory effects .
  • In vitro Studies : Various in vitro assays have demonstrated that similar pyrrolo derivatives can inhibit tumor growth effectively. For example, a derivative was shown to interact with Bcl-2 proteins primarily through hydrophobic contacts .

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